molecular formula C8H8FNO2 B14851275 2-Fluoro-6-hydroxy-N-methylbenzamide

2-Fluoro-6-hydroxy-N-methylbenzamide

Cat. No.: B14851275
M. Wt: 169.15 g/mol
InChI Key: OQHCQZIFNYLTSY-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 2-position, a hydroxyl group at the 6-position, and a methyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxy-N-methylbenzamide can be achieved through several methods. One common approach involves the direct condensation of 2-fluorobenzoic acid with N-methylhydroxylamine under acidic conditions. The reaction typically requires a catalyst, such as diatomite earth immobilized with ZrCl4, and is performed under ultrasonic irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-fluoro-6-oxo-N-methylbenzamide.

    Reduction: Formation of 2-fluoro-6-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-hydroxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methylbenzamide
  • 2-Fluoro-5-hydroxy-N-methylbenzamide
  • 2-Fluoro-N-hydroxy-6-methylbenzamide

Uniqueness

2-Fluoro-6-hydroxy-N-methylbenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group on the benzene ring enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-fluoro-6-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H8FNO2/c1-10-8(12)7-5(9)3-2-4-6(7)11/h2-4,11H,1H3,(H,10,12)

InChI Key

OQHCQZIFNYLTSY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1F)O

Origin of Product

United States

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